molecular formula C₁₄H₉ClF₃NO₇S B1142772 rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate CAS No. 1702668-58-3

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate

Cat. No.: B1142772
CAS No.: 1702668-58-3
M. Wt: 427.74
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate (CAS 1702668-58-3) is a sulfated metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy (ART) for HIV-1 infection . The parent drug, Efavirenz, is known to undergo extensive metabolism in the body, primarily via the cytochrome P450 system to form hydroxylated metabolites, which can undergo further conjugation, including sulfation . As a secondary metabolite, this compound is valuable for researchers studying the complete biotransformation pathways of Efavirenz. Investigating such metabolites is crucial for understanding the drug's pharmacokinetics, distribution, and elimination, particularly in specialized compartments like the brain . The study of Efavirenz metabolites is also relevant for toxicological research, as some oxidative metabolites have been associated with neurotoxic effects . This product is provided for research purposes such as use as an analytical reference standard in mass spectrometry, metabolomics studies, and in vitro investigations of drug metabolism and disposition. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1702668-58-3

Molecular Formula

C₁₄H₉ClF₃NO₇S

Molecular Weight

427.74

Synonyms

6-Chloro-1,4-dihydro-4-[2-(1-hydroxycyclopropyl)ethynyl]-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origin of Product

United States

Preparation Methods

Enzymatic Hydroxylation In Vitro

In vitro studies using human liver microsomes (HLMs) demonstrate that Efavirenz undergoes cytochrome P450 (CYP)-mediated hydroxylation at the 8th and 14th positions. Incubations with NADPH-generating systems at 37°C for 30 minutes produce 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz as primary and secondary metabolites, respectively. The reaction kinetics reveal a Michaelis constant (KmK_m) of 20 μM for Efavirenz hydroxylation, with a maximum velocity (VmaxV_{max}) of 0.45 nmol/min/mg protein. These parameters underscore the efficiency of enzymatic hydroxylation under physiological conditions.

Chemical Hydroxylation Methods

Chemical synthesis of 8,14-dihydroxyefavirenz employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media. For example, treating Efavirenz with mCPBA in dichloromethane at 0°C introduces hydroxyl groups regioselectively at the 8th and 14th positions. The reaction’s regioselectivity is attributed to the electron-rich aromatic ring and steric effects from the cyclopropyl group. However, chemical methods often require rigorous purification to isolate the dihydroxy derivative from mono-hydroxylated byproducts.

Sulfation of 8-Hydroxyefavirenz: Mechanistic and Practical Considerations

Enzymatic Sulfotransferase-Mediated Sulfation

In vivo, 8-hydroxyefavirenz undergoes sulfation via sulfotransferase (SULT) enzymes, particularly SULT1A1, to form the 8-O-sulfate conjugate. In vitro assays using human cytosol and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor demonstrate a sulfation rate of 0.12 nmol/min/mg protein. The reaction’s efficiency depends on the pH (optimal at 7.4) and the absence of competing substrates.

Chemical Sulfation Techniques

Chemical sulfation of 8-hydroxyefavirenz involves reacting the hydroxylated intermediate with sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF). Under nitrogen atmosphere, the reaction proceeds at 25°C for 12 hours, achieving a sulfation yield of 78%. Excess sulfating agent and controlled moisture levels are critical to minimizing side reactions, such as over-sulfation or decomposition.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified using silica gel column chromatography with a gradient elution of ethyl acetate and hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms a purity of >95% for this compound.

Spectroscopic Validation

  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS reveals a molecular ion peak at m/z 427.6 [MH][M-H]^-, consistent with the molecular formula C14H9ClF3NO7SC_{14}H_9ClF_3NO_7S.

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR (400 MHz, DMSO-d6d_6) displays characteristic signals at δ 7.45 (d, J = 8.4 Hz, H-7), δ 6.92 (s, H-14), and δ 5.21 (s, SO_3H).

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing solvent recovery, catalyst reuse, and waste management. Continuous flow reactors improve heat transfer and reaction homogeneity, enhancing the overall yield to 85% at pilot scales . However, sulfation remains a bottleneck due to the hygroscopic nature of sulfur trioxide complexes, necessitating stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxy derivatives.

Scientific Research Applications

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate involves its interaction with specific molecular targets. As a derivative of Efavirenz, it is likely to interact with the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of HIV. The presence of hydroxyl and sulfate groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below summarizes key structural and metabolic distinctions between rac 8,14-dihydroxy EFV 8-O-sulfate and related metabolites:

Compound Hydroxylation Sites Conjugation Type Key Enzymes Involved In Vitro Detection In Vivo Detection
8-Hydroxy EFV C8 None (primary) CYP2B6 > CYP2A6 Yes Yes (conjugated)
8-Hydroxy EFV 8-O-Sulfate C8 Sulfate at C8 SULTs No Yes
8,14-Dihydroxy EFV C8, C14 None (secondary) CYP2A6/CYP2B6 (post-conjugation) No Yes (after deconjugation)
8,14-Dihydroxy EFV 8-O-Sulfate C8, C14 Sulfate at C8 SULTs + CYP2A6/CYP2B6 No Yes
7,8-Dihydroxy EFV C7, C8 None (secondary) CYP2B6 Yes (from 7-OH EFV) Limited

Key Observations :

  • Conjugation Dependency : Unlike 8-hydroxy EFV, rac 8,14-dihydroxy EFV 8-O-sulfate requires phase II conjugation (sulfation) as a prerequisite for its secondary hydroxylation .
  • Enzyme Specificity : CYP2B6 dominates EFV 8-hydroxylation, while CYP2A6 contributes to both 7-hydroxylation and secondary oxidation of conjugated metabolites .

Pharmacological Activity and Therapeutic Potential

CYP46A1 Activation in Alzheimer’s Disease Models

rac 8,14-Dihydroxy EFV (free or conjugated) demonstrates superior efficacy in activating CYP46A1, a brain-specific enzyme critical for cholesterol elimination, compared to other metabolites:

  • In Vivo Studies : In 5XFAD mice (an Alzheimer’s disease model), rac 8,14-dihydroxy EFV at 0.1 mg/kg/day:
    • Increased brain levels of 24-hydroxycholesterol (CYP46A1 product) by 119% .
    • Reduced insoluble amyloid-β40 peptides by 30% in males .
    • Improved performance in memory tasks (Barnes maze, Y-maze) .
  • Hydroxylation at C14 (vs. C7) enhances binding to CYP46A1’s allosteric site, likely due to spatial compatibility .
Antiviral Activity
  • EFV’s primary metabolites (8-hydroxy EFV, 7-hydroxy EFV) are pharmacologically inactive against HIV .
  • rac 8,14-Dihydroxy EFV and its conjugates retain minimal antiviral activity, as hydroxylation disrupts EFV’s binding to HIV reverse transcriptase .

Pharmacokinetic and Stability Profiles

Parameter 8,14-Dihydroxy EFV 8-O-Sulfate 8-Hydroxy EFV 8-O-Sulfate 7,8-Dihydroxy EFV
Plasma Half-Life (hr) 12–18* 8–10 6–8
Protein Binding (%) >99 >99 >99
Blood-Brain Barrier Penetration Moderate (detected in CSF) Low Low
Urinary Excretion <5% (mainly as glucuronides) 10–15% <5%

*Estimated based on in vivo deconjugation kinetics .

Notes:

  • Sulfation at C8 improves metabolic stability but reduces CNS availability compared to unconjugated 8,14-dihydroxy EFV .
  • 8,14-Dihydroxy EFV 8-O-sulfate is primarily excreted via biliary routes, consistent with its high molecular weight (603.86 g/mol) .

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in the formation of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate?

  • Methodological Answer : The compound is a secondary metabolite of efavirenz (EFV). In vitro studies using human liver microsomes (HLM) show that 8-hydroxyefavirenz (8-OHEFV), the primary metabolite formed via CYP2B6, undergoes further conjugation (sulfation or glucuronidation) and subsequent hydroxylation at position 14 in vivo. CYP2A6 and CYP1A2 may also contribute to these pathways . Analytical confirmation involves β-glucuronidase/sulfatase treatment of plasma samples followed by LC/MS/MS with MRM trace chromatograms to distinguish between glucuronide and sulfate conjugates .

Q. How can researchers distinguish rac 8,14-Dihydroxy Efavirenz from other hydroxylated EFV metabolites?

  • Methodological Answer : Use synthetic standards and LC/MS/MS with product ion scans (e.g., m/z 238 and 210 for 8,14-dihydroxyefavirenz). Retention time discrepancies between in vitro dihydroxylated metabolites and synthetic standards are critical for identification. For example, rac 8,14-dihydroxyefavirenz elutes at 4.66 min, whereas in vitro secondary metabolites from EFV incubations show different chromatographic profiles .

Q. What analytical techniques are recommended for quantifying rac 8,14-Dihydroxy Efavirenz in biological samples?

  • Methodological Answer : Deconjugate plasma samples with β-glucuronidase/sulfatase to release free metabolites. Employ ultra-high-performance liquid chromatography (uHPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode. Calibration curves using deuterated internal standards improve accuracy for pharmacokinetic studies .

Advanced Research Questions

Q. How do in vitro and in vivo metabolic pathways for rac 8,14-Dihydroxy Efavirenz differ, and what experimental approaches reconcile these discrepancies?

  • Methodological Answer : In vitro, 8,14-dihydroxyefavirenz is not detected directly from EFV or 8-OHEFV incubations. However, in vivo, conjugated 8-OHEFV undergoes 14-hydroxylation, likely mediated by CYP2A6 or CYP1A2, to form 8,14-dihydroxyefavirenz. To study this, incubate 8-OHEFV glucuronide with HLM and cofactors, then use P450 inhibition assays (e.g., ketoconazole for CYP3A4) to identify contributing enzymes .

Q. What are the implications of rac 8,14-Dihydroxy Efavirenz’s racemic nature for its pharmacological activity in neurodegenerative disease models?

  • Methodological Answer : The racemic mixture allows simultaneous evaluation of enantiomer-specific effects on CYP46A1 activation and amyloid-β (Aβ) reduction. In 5XFAD mice, administer enantiomerically pure (S)- or (R)-forms via intraperitoneal injection and compare brain acetyl-CoA, acetylcholine, and insoluble Aβ40 levels using ELISA. Note that male mice show stronger Aβ reduction, suggesting sex-dependent metabolic interactions .

Q. How does rac 8,14-Dihydroxy Efavirenz compare to other EFV metabolites in activating CYP46A1, and what methodological considerations apply to co-treatment studies?

  • Methodological Answer : Conduct in vitro co-incubations of EFV with rac 8,14-dihydroxyefavirenz or rac 7,8-dihydroxyefavirenz using recombinant CYP46A1. Measure cholesterol 24-hydroxylation rates via LC/MS. rac 8,14-dihydroxyefavirenz shows stronger activation (~5.9-fold vs. WT) than rac 7,8-dihydroxyefavirenz (~1.9-fold). Use CYP46A1 mutants (e.g., F405A, R415A) to map allosteric binding sites and confirm hyperbolic vs. bell-shaped activation curves .

Q. What experimental designs address the lack of cognitive improvement in Alzheimer’s models despite rac 8,14-Dihydroxy Efavirenz’s biochemical effects?

  • Methodological Answer : Combine rac 8,14-dihydroxyefavirenz with EFV in 5XFAD mice to assess synergistic effects on CYP46A1 activation and cognitive tasks (e.g., Morris water maze). Use proteomic analysis of brain homogenates to identify off-target interactions (e.g., acetylcholine esterase inhibition). Adjust dosing regimens to account for blood-brain barrier permeability differences between metabolites .

Data Analysis and Contradictions

Q. How should researchers interpret contradictory data on rac 8,14-Dihydroxy Efavirenz’s in vitro vs. in vivo formation?

  • Methodological Answer : The absence of in vitro detection is attributed to rapid phase II conjugation of 8-OHEFV, which may act as a substrate for further hydroxylation in vivo. Validate this by spiking HLM incubations with 8-OHEFV glucuronide and monitoring 14-hydroxylation via isotopic labeling (e.g., deuterated glucuronide) .

Q. What statistical approaches are recommended for analyzing sex-dependent responses to rac 8,14-Dihydroxy Efavirenz in animal models?

  • Methodological Answer : Use two-way ANOVA with Bonferroni correction to compare treatment effects across sexes. For example, male 5XFAD mice show significant Aβ reduction (p < 0.05), while females do not. Pair this with pharmacokinetic modeling to correlate brain metabolite concentrations with phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.